molecular formula C13H9BrF3N3O2 B12452437 N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12452437
M. Wt: 376.13 g/mol
InChI Key: GNWIGPBYIUHVEJ-UHFFFAOYSA-N
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Description

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a glycine moiety attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophilic groups replacing the bromine atom.

Scientific Research Applications

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:

    N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a fluorophenyl group instead of a bromophenyl group.

    N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    N-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a methylphenyl group instead of a bromophenyl group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of each derivative.

Properties

Molecular Formula

C13H9BrF3N3O2

Molecular Weight

376.13 g/mol

IUPAC Name

2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9BrF3N3O2/c14-8-3-1-2-7(4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20)

InChI Key

GNWIGPBYIUHVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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